6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps. One common method starts with the preparation of the chromen ring, followed by the introduction of the piperidine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl benzoate
- Benzyl 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H26ClNO7S |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C25H26ClNO7S/c1-3-4-17-13-24(28)33-22-15-23(21(26)14-20(17)22)34-25(29)16-9-11-27(12-10-16)35(30,31)19-7-5-18(32-2)6-8-19/h5-8,13-16H,3-4,9-12H2,1-2H3 |
InChI Key |
ZTHWEQZFQQDTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.